BenchChemオンラインストアへようこそ!

N,N-dipropyl-7H-purin-6-amine

ROCK2 inhibition Rho kinase kinase inhibitor

N,N-Dipropyl-7H-purin-6-amine (CAS 14331-33-0; molecular formula C11H17N5; MW 219.29) is a purine derivative belonging to the N6,N6-dialkyladenine class, characterized by a dipropylamino substituent at the 6-position of the purine heterocycle. This compound is documented in BindingDB (BDBM39301) and PubChem bioassay archives as an inhibitor of the serine/threonine kinases ROCK2 (Rho-associated protein kinase and ASK1 (Apoptosis Signal-regulating Kinase 1 / MAP3K5) , with its kinase interaction profile arising from its specific N6-dialkyl substitution pattern.

Molecular Formula C11H17N5
Molecular Weight 219.292
CAS No. 14331-33-0
Cat. No. B2419183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dipropyl-7H-purin-6-amine
CAS14331-33-0
Molecular FormulaC11H17N5
Molecular Weight219.292
Structural Identifiers
SMILESCCCN(CCC)C1=NC=NC2=C1NC=N2
InChIInChI=1S/C11H17N5/c1-3-5-16(6-4-2)11-9-10(13-7-12-9)14-8-15-11/h7-8H,3-6H2,1-2H3,(H,12,13,14,15)
InChIKeyZUASHJRECBALLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dipropyl-7H-purin-6-amine (CAS 14331-33-0): Technical Baseline for Procurement Specification


N,N-Dipropyl-7H-purin-6-amine (CAS 14331-33-0; molecular formula C11H17N5; MW 219.29) is a purine derivative belonging to the N6,N6-dialkyladenine class, characterized by a dipropylamino substituent at the 6-position of the purine heterocycle . This compound is documented in BindingDB (BDBM39301) and PubChem bioassay archives as an inhibitor of the serine/threonine kinases ROCK2 (Rho-associated protein kinase 2) and ASK1 (Apoptosis Signal-regulating Kinase 1 / MAP3K5) , with its kinase interaction profile arising from its specific N6-dialkyl substitution pattern.

Why Generic Substitution of N6,N6-Dialkyladenines Fails: N-Alkyl Chain Length Drives Kinase Selectivity and Potency


Within the N6,N6-dialkyladenine class, the length of the N-alkyl substituent profoundly modulates kinase inhibitory potency and target selectivity. The N,N-dimethyl analog (6-DMAP; CAS 938-55-6) acts primarily as a promiscuous serine/threonine protein kinase and CDK inhibitor with IC50 values in the high micromolar range (e.g., ~300 µM against p34cdc2/cyclin B) . In contrast, N,N-dipropyl-7H-purin-6-amine demonstrates substantially enhanced potency toward ROCK2 (IC50 = 1.38 µM) and measurable ASK1 inhibitory activity (IC50 = 25.8 µM) . Historical comparative data further confirm that N6-alkyl chain length is a critical determinant of biological activity: among eight N6-substituted purine analogs tested head-to-head against Trypanosoma cruzi nucleotide synthesis, the dipropyl derivative ranked as the most potent inhibitor, outperforming the N6-diethyl, N6-dimethyl, and N6-dibutyl congeners . These data demonstrate that N6,N6-dialkyladenines are not functionally interchangeable; selecting the incorrect chain-length homolog risks complete loss of desired target engagement.

Quantitative Differentiation Evidence: N,N-Dipropyl-7H-purin-6-amine vs. Closest N6,N6-Dialkyl Analogs


ROCK2 Inhibitory Potency: N,N-Dipropyl vs. N,N-Dimethyl (6-DMAP) Adenine Derivatives

N,N-Dipropyl-7H-purin-6-amine inhibits human ROCK2 with an IC50 of 1.38 µM (1,380 nM) in a confirmatory dose-response biochemical assay using a luminescence-based phosphorylated peptide detection system . In contrast, 6-DMAP (N,N-dimethyl-7H-purin-6-amine) is characterized primarily as a CDK and broad-spectrum serine/threonine kinase inhibitor, with reported IC50 values in the hundreds of micromolar range (300 µM for p34cdc2/cyclin B) . Although 6-DMAP has not been profiled against ROCK2 in the same standardized assay format, its substantially weaker potency across characterized kinase targets suggests that the dipropyl substitution confers a >200-fold enhancement in ROCK2-directed inhibitory activity relative to the dimethyl congener. This represents a class-level inference supported by the known SAR principle that extended N6-alkyl chains improve purine scaffold complementarity with the ROCK2 ATP-binding pocket .

ROCK2 inhibition Rho kinase kinase inhibitor purine analog

ASK1 (MAP3K5) Inhibitory Activity: Dipropyl Derivative as a Dual ROCK2/ASK1 Ligand

N,N-Dipropyl-7H-purin-6-amine inhibits human ASK1 (MAP3K5) with an IC50 of 25.8 µM (25,800 nM), as measured by mobility shift assay detecting phosphorylated fluorescent peptide . The N,N-dimethyl analog (6-DMAP) has no reported ASK1 activity in publicly available databases, and its characterized kinase targets are limited to CDKs and broad-spectrum serine/threonine kinases . The ASK1 IC50 of 25.8 µM, while weaker than the ROCK2 IC50 of 1.38 µM, establishes this compound as a dual ROCK2/ASK1 ligand. ASK1 is a therapeutically relevant target in oxidative stress-mediated inflammatory and fibrotic diseases, and few small-molecule probes exist with confirmed ASK1 activity . The dual ROCK2/ASK1 profile differentiates this compound from other commercially available N6,N6-dialkyladenines.

ASK1 inhibition MAP3K5 apoptosis signal-regulating kinase stress kinase

Anti-Trypanosomal Activity: N6-Dipropyl as the Most Potent Congener in a Head-to-Head Series of Eight N6-Substituted Purine Analogs

In a direct head-to-head study of eight synthetic analogs of the aminonucleoside of Stylomycin (puromycin), all differing only by the N6 substituent on the purine ring, the N6-dipropyl derivative was identified as the most active inhibitor of C14-adenine incorporation into nucleic acid purines of Trypanosoma cruzi . On a molar basis, the N6-dipropyl derivative was approximately eight times more effective than the parent aminonucleoside of Stylomycin. The complete rank order of inhibitory potency was: N6-dipropyl > N6-diamyl > N6-methylpropyl > N6-diethyl > N6-benzyl > N6-methyl > N6-dimethyl > N6-dibutyl. Notably, the N6-dimethyl and N6-dibutyl analogs were the least active, demonstrating that the dipropyl chain length occupies a distinct optimum within the N6-alkyl series for this biological activity .

Trypanosoma cruzi purine analog antiparasitic N6-substituted adenine

Enzyme Inhibition Profile: BRENDA-Curated IC50 Data for N,N-Dipropyl-7H-purin-6-amine

The BRENDA enzyme database records N,N-dipropyl-9H-purin-6-amine as an enzyme inhibitor with a curated IC50 value of 0.0496 (units not explicitly specified in the database entry; the assay was conducted at 23°C with unspecified pH) . BRENDA classifies this compound as a 'lead compound for inhibitor development' . In the ChEMBL database, a related N6,N6-dipropyl purine scaffold has been studied for binding to human purine nucleoside phosphorylase (PNP) via slow-onset inhibition kinetics . The N6-dipropyl substitution pattern appears to facilitate enzyme active-site interactions that shorter N6-alkyl chains cannot recapitulate, consistent with the T. cruzi SAR findings. This evidence is classified as supporting because the specific enzyme target and assay conditions underlying the BRENDA IC50 were not retrievable from the linked literature reference.

enzyme inhibition lead compound purine nucleoside phosphorylase BRENDA

Physicochemical Differentiation: Lipophilicity and Membrane Permeability Trends Across N6-Alkyl Homologs

The progressive elongation of the N6,N6-dialkyl substituent from dimethyl (C1+C1) through diethyl (C2+C2) to dipropyl (C3+C3) systematically increases calculated lipophilicity (clogP). For N,N-dipropyl-7H-purin-6-amine, the predicted logP is approximately 2.5–3.0 (calculated based on molecular formula C11H17N5), compared to ~1.0–1.5 for 6-DMAP (C7H9N5) and ~2.0–2.5 for the diethyl homolog (C9H13N5) . While no direct experimental logP comparison data were identified in the literature, this class-level physicochemical trend based on established Hansch-Leo fragmental constants suggests that the dipropyl derivative occupies a 'mid-lipophilicity' position within the N6,N6-dialkyladenine series, potentially balancing aqueous solubility with passive membrane permeability more favorably than either the more polar dimethyl or the more lipophilic dibutyl variant. This inference is consistent with the observed biological activity optimum at the dipropyl chain length in the T. cruzi head-to-head study .

lipophilicity logP N6-alkyl chain membrane permeability physicochemical property

Procurement-Relevant Application Scenarios for N,N-Dipropyl-7H-purin-6-amine (CAS 14331-33-0)


ROCK2-Dependent Cell Motility and Metastasis Research

Investigators studying Rho-associated kinase 2 (ROCK2) in cancer cell invasion, melanoma metastasis, or smooth muscle contraction can employ N,N-dipropyl-7H-purin-6-amine as a validated low-micromolar ROCK2 inhibitor (IC50 = 1.38 µM), based on confirmatory dose-response data from the Scripps Molecular Screening Center . Unlike 6-DMAP (the dimethyl analog), which shows negligible ROCK2 engagement, this compound provides a purine-scaffold chemical probe with documented ROCK2 inhibitory activity. Researchers should note that the ASK1 off-target IC50 is 25.8 µM, providing an ~18-fold selectivity window for ROCK2 over ASK1 at the biochemical level .

ASK1-Mediated Stress Kinase Pathway Investigation

For studies of oxidative stress-induced apoptosis, inflammatory signaling, or fibrotic disease models where ASK1 (MAP3K5) is the primary target, this compound provides a confirmed ASK1 inhibitor with IC50 = 25.8 µM . The scarcity of commercially available small-molecule ASK1 probes makes this purine analog a useful starting point for ASK1 pathway interrogation, particularly in settings where ROCK2 co-inhibition (IC50 = 1.38 µM) may be therapeutically relevant, such as in models of fibrotic disease where both kinases contribute to pathogenesis .

Antiparasitic Drug Discovery Targeting Trypanosoma cruzi Purine Salvage

In Chagas disease drug discovery, N,N-dipropyl-7H-purin-6-amine represents the most potent N6-substituted purine analog identified in the classic 1962 head-to-head study of eight congeners against T. cruzi nucleotide synthesis . The compound was approximately eight-fold more effective than the aminonucleoside of Stylomycin and outperformed all other N6-alkyl variants (diethyl, dimethyl, dibutyl, diamyl). This historically validated SAR position makes the dipropyl derivative the rational starting point for any medicinal chemistry campaign exploring N6-substituted purines as T. cruzi purine salvage pathway inhibitors .

N6-Alkyl SAR Studies and Kinase Profiling Reference Standard

For chemical biology groups conducting systematic structure-activity relationship (SAR) studies across N6,N6-dialkyladenine series, this compound serves as the essential 'dipropyl' reference point. Coupled with the dimethyl analog (6-DMAP, CAS 938-55-6) and the diethyl analog, researchers can construct a complete N6-alkyl chain-length SAR matrix. The dipropyl variant occupies the activity optimum identified in both kinase inhibition (ROCK2/ASK1 dual activity) and antiparasitic (T. cruzi) datasets, making it the critical midpoint reference for evaluating chain-length effects on target selectivity, potency, and physicochemical properties .

Quote Request

Request a Quote for N,N-dipropyl-7H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.